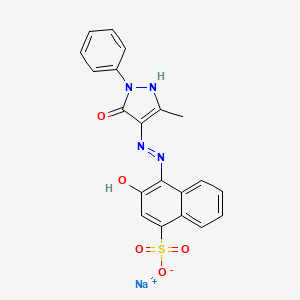

Acid Red 195

描述

The exact mass of the compound Mordant Red 7 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

1007172-44-2 |

|---|---|

分子式 |

C20H15N4NaO5S |

分子量 |

446.4 g/mol |

IUPAC 名称 |

sodium;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,23,25H,1H3,(H,27,28,29);/q;+1/p-1 |

InChI 键 |

AMXFSZXJWPBXSC-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |

规范 SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

Acid Red 195: A Technical Overview of Chemical Properties

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the chemical properties of Acid Red 195. This guide addresses the core chemical characteristics, available data, and notable challenges in sourcing specific experimental details for this compound.

This compound, a synthetic azo dye, is utilized primarily in the textile and paper industries for coloration.[1] It is also found in cosmetic formulations. While it is a well-known dye, there is significant confusion in scientific and commercial literature between this compound (CAS No. 12220-24-5), Reactive Red 195, and Solvent Red 195. This guide will focus exclusively on the known properties of this compound.

Core Chemical and Physical Properties

This compound is generally characterized as a red powder that is soluble in water.[1] It is considered to be stable under normal conditions.[1] The fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 12220-24-5 | [1][2][3] |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | [4] |

| Molecular Weight | 446.4 g/mol | [4] |

| Appearance | Red Powder | [5] |

| Solubility in Water | Soluble | [1] |

Note: Some sources describe the appearance as a white powder, which is likely inaccurate for a red dye.[6]

Structural Information

The chemical structure of this compound is defined by its azo linkage and sulfonate group, which imparts its color and water solubility, respectively.

| Identifier | Value | Source |

| SMILES | Cc1[nH]n(-c2ccccc2)c(=O)c1N=Nc1c(O)cc(S(=O)(=O)[O-])c2ccccc12.[Na+] | PubChem |

| InChIKey | AMXFSZXJWPBXSC-UHFFFAOYSA-M | PubChem |

Spectroscopic Data

Synthesis and Experimental Protocols

A significant challenge in the study of this compound is the lack of detailed, publicly available experimental protocols for its synthesis, purification, and characterization. The synthesis procedures found in the literature under the name "Red 195" predominantly describe the preparation of Reactive Red 195[10][11][12][13] or Solvent Red 195.[14][15]

Reactivity and Degradation

Information regarding the specific reactivity and degradation pathways of this compound is scarce. Studies on the degradation of "Red 195" dyes overwhelmingly focus on Reactive Red 195, detailing processes like photocatalytic degradation, biodegradation, and electro-Fenton oxidation.[16][17][18][19][20][21][22] These findings are not directly applicable to this compound due to structural differences.

Toxicological Profile

The toxicological data for this compound is limited and at times contradictory. Some sources suggest it may have toxic and carcinogenic properties, advising caution in handling.[1] An available safety data sheet for a product identified as "REACTIVE RED 195" indicates an oral LD50 in rats of > 2000 mg/kg and that it is a non-irritant to skin and eyes in rabbit testing.[5] However, the direct applicability of this data to this compound (CAS 12220-24-5) is uncertain.

Distinguishing Between "Red 195" Dyes

To mitigate the prevalent confusion, the following table distinguishes the key properties of this compound, Reactive Red 195, and Solvent Red 195.

| Property | This compound | Reactive Red 195 | Solvent Red 195 |

| CAS Number | 12220-24-5 | 93050-79-4 | 164251-88-1 |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | C₃₁H₁₉ClN₇Na₅O₁₉S₆ | C₂₄H₂₀N₄O₄ |

| Molecular Weight | 446.4 g/mol | ~1136 g/mol | 444.45 g/mol |

| Solubility in Water | Soluble | Highly Soluble | Insoluble[23] |

| Melting Point | Not Available | Not Available | 214-216°C[24][25][26] |

Logical Relationship of Known Properties of this compound

The following diagram illustrates the interconnectedness of the known chemical properties and applications of this compound.

Caption: Key properties and applications of this compound.

References

- 1. Cas 12220-24-5,this compound | lookchem [lookchem.com]

- 2. This compound | 12220-24-5 [chemicalbook.com]

- 3. This compound | CAS#:12220-24-5 | Chemsrc [chemsrc.com]

- 4. This compound | C20H15N4NaO5S | CID 135482781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. This compound, CasNo.12220-24-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. uni-hohenheim.de [uni-hohenheim.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN107325059A - The method for preparing CI REACTIVE Red 195s is continuously coupled in a kind of microchannel - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. REACTIVE RED 195 CAS#: 93050-79-4 [m.chemicalbook.com]

- 14. CN107501988B - Preparation method of solvent red 195 - Google Patents [patents.google.com]

- 15. CN107501988A - A kind of preparation method of solvent red 195 - Google Patents [patents.google.com]

- 16. omicsonline.org [omicsonline.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Reactive Red 195 | 93050-79-4 | FR61573 | Biosynth [biosynth.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Macrolex Red B | Solvent Red 195 Dye for PS & PMMA [ranbarr.com]

- 24. Solvent Red 195 – Monoazo Dye – Ranbar Red 2B [ranbarr.com]

- 25. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 26. China Biggest Solvent Red 195 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 195

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Acid Red 195 (C.I. Reactive Red 195), a significant monoazo reactive dye. The content is tailored for researchers, scientists, and professionals in drug development and related chemical industries, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of this compound

This compound is a water-soluble anionic dye widely used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1] Its structure incorporates a reactive group, typically a monochlorotriazine and a β-sulfatoethylsulfone group, which allows it to form covalent bonds with the hydroxyl groups of cellulose, leading to excellent wash fastness.[2] The dye is characterized by its vibrant bluish-red hue.[1]

Chemical Structure:

-

Molecular Formula: C₃₁H₁₉ClN₇Na₅O₁₉S₆[1]

-

Molecular Weight: 1136.32 g/mol [1]

-

CAS Registry Number: 93050-79-4[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the preparation of the coupling component and the subsequent azo coupling reaction. The overall synthesis route involves a diazotization reaction followed by a coupling reaction.[2]

A visual representation of the synthesis pathway is provided below.

Caption: Overall synthesis pathway of this compound.

The synthesis of the coupling component itself is a two-step condensation process.

Caption: Synthesis of the coupling component (CTN).

Manufacturing Process

The manufacturing of this compound can be carried out using either a traditional batch process or a more modern continuous flow process. The continuous process offers advantages in terms of safety, efficiency, and product purity.[2][3]

A generalized workflow for the manufacturing process is illustrated below.

Caption: General manufacturing workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key stages in the synthesis of this compound, derived from typical batch and continuous process descriptions.

Synthesis of the Coupling Component (CTN)

a) First Condensation (H-Acid with Cyanuric Chloride):

-

An aqueous solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) is prepared and cooled to 0-5 °C.

-

The pH is adjusted to a weakly acidic or neutral range.

-

Cyanuric chloride is added portion-wise to the H-acid solution while maintaining the temperature and pH.

-

The reaction is stirred until the condensation is complete, which can be monitored by chromatography.

b) Second Condensation (with p-Ester):

-

To the solution containing the first condensation product, an aqueous solution of 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (p-Ester) is added.

-

The temperature is raised to 30-50 °C.

-

The pH is maintained in the range of 5-7.

-

The reaction mixture is stirred until the second condensation is complete. The resulting solution contains the coupling component (CTN).

Diazotization of 2-Naphthylamine-1,5-disulfonic acid (NADA)

-

An aqueous solution of NADA is prepared. For a continuous process, a concentration of 0.5 mol/L can be used.[2]

-

The solution is cooled to 0-5 °C in a reaction vessel.

-

Hydrochloric acid is added to the NADA solution.

-

An aqueous solution of sodium nitrite (e.g., 1.0 M) is added slowly to the acidic NADA solution while maintaining the temperature below 5 °C.[4]

-

The reaction mixture is stirred for approximately 30 minutes to ensure complete formation of the diazonium salt.[4] Excess nitrous acid can be quenched with sulfamic acid.

Azo Coupling Reaction

-

The prepared solution of the coupling component (CTN) is cooled to 10-15 °C.

-

The pH of the CTN solution is adjusted to a neutral to slightly alkaline range (pH 6-8).

-

The cold diazonium salt solution is slowly added to the CTN solution while maintaining the temperature and pH.

-

The reaction mixture is stirred until the coupling reaction is complete. The formation of the deep red dye indicates the progress of the reaction.

Product Isolation

-

The final dye solution is treated with sodium chloride (salting out) to precipitate the this compound.

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried in an oven to obtain the final product as a powder.

Quantitative Data

The following tables summarize quantitative data from various sources, primarily focusing on a high-throughput continuous manufacturing process.

| Table 1: Reactant Concentrations for Continuous Synthesis | |

| Reactant | Concentration (mol/L) |

| 2-Naphthylamine-1,5-disulfonic acid (NADA) | 0.5[2] |

| Sodium Nitrite | 5.3[2] |

| Hydrochloric Acid | 6.0[2] |

| Sulfamic Acid | 1.5[2] |

| Coupling Component (CTN) | 0.5[2] |

| Table 2: Reaction Conditions for Batch and Continuous Processes | ||

| Process Step | Parameter | Value |

| Diazotization | Temperature | 0-5 °C[4] |

| Time | ~30 minutes[4] | |

| Coupling Reaction (Batch) | Temperature | 12-15 °C[5] |

| pH | 6-8[5] | |

| Time | 4-10 hours[6] | |

| Coupling Reaction (Continuous) | Temperature | 20 °C[4] |

| Residence Time | 1-4 minutes[4] | |

| Second Condensation (Batch) | Temperature | 30-50 °C[5] |

| pH | 5-7[5] |

| Table 3: Performance of Continuous Synthesis Process | |

| Parameter | Value |

| Throughput | 120 L/h[2][3] |

| Yield | Up to 736 kg/day [2][3] |

| Purity Increase (vs. Commercial) | 20%[2][3] |

| K/S Value (Dyeing Performance) | 22.16 (compared to 19.07 for commercial)[2][3] |

Safety Considerations

A significant safety concern in the manufacturing of this compound is the potential for the precipitation of the diazonium salt intermediate.[2] Dried diazonium salts can be explosive and sensitive to mechanical shock.[2] Therefore, it is crucial to maintain the diazonium salt in solution and at low temperatures throughout the process. Continuous flow processes can mitigate this risk by minimizing the accumulation of large quantities of the diazonium salt at any given time.[2][3] Proper handling procedures and safety protocols are essential when working with the reactants and intermediates involved in this synthesis.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. CN107325059A - The method for preparing CI REACTIVE Red 195s is continuously coupled in a kind of microchannel - Google Patents [patents.google.com]

- 5. CN107501988B - Preparation method of solvent red 195 - Google Patents [patents.google.com]

- 6. CN107501988A - A kind of preparation method of solvent red 195 - Google Patents [patents.google.com]

Acid Red 195 CAS number and synonyms.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of Acid Red 195, a synthetic azo dye. The information is curated to be a valuable resource for professionals in research and development.

Core Chemical Identifiers

This compound is registered under the CAS number 12220-24-5.[1][2][][4] It is essential to distinguish it from "Reactive Red 195," which is a different chemical entity with the CAS number 93050-79-4.

A comprehensive list of synonyms for this compound is provided below to aid in its identification across various databases and literature.

| Primary Identifier | Synonyms |

| CAS Number: 12220-24-5 | Acid Pink BE, Acid Red 3BA, Anadurm Pink S-BE, Chromolan Pink BE, C.I. This compound, Dinaiex Red 3BA, Esgylan Pink EB, Eriochrome Red B, Mordant Red 7, Navitan Pink EB, Neolan Pink P, Triamet Pink BE, Vitrolan Pink BE[1][2][][4] |

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Much of the available data is computationally derived.

| Property | Value | Source |

| Molecular Formula | C20H15N4NaO5S | PubChem[4] |

| Molecular Weight | 446.4 g/mol | PubChem[4] |

| IUPAC Name | sodium 3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | PubChem[4] |

| Appearance | Data not readily available | |

| Solubility | Soluble in water[1] | LookChem[1] |

Chemical Identification Workflow

The following diagram illustrates the relationship between the primary CAS registry number for this compound and its various synonyms, providing a clear logical map for substance identification.

Caption: Logical relationship between this compound's CAS number and its common synonyms.

Applications and Experimental Data

This compound is primarily utilized as a synthetic dye in the textile and paper industries.[1] It is also used as a colorant in cosmetic products.[5]

A comprehensive search for detailed experimental protocols, such as those used in drug development or for the elucidation of signaling pathways involving this compound, did not yield specific results. The available literature predominantly focuses on "Reactive Red 195," a substance with a different chemical identity and application profile, particularly in studies related to wastewater treatment and photocatalytic degradation.

Due to the limited availability of in-depth technical and experimental data for this compound in the context of research and drug development, detailed methodologies and signaling pathway diagrams cannot be provided at this time. Researchers are advised to exercise caution and verify the specific chemical identity (via CAS number) of the dye used in any experimental context.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Red 195

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Red 195 (CAS No. 12220-24-5), a synthetic azo dye. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Core Topic: Solubility and Stability of this compound

This compound is a water-soluble anionic dye belonging to the azo class of compounds. Its solubility and stability are critical parameters influencing its application and performance in various scientific and industrial processes. This guide summarizes the available data on its solubility in different solvents and its stability under various environmental conditions.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Temperature (°C) | Solubility |

| Water | 60 | 40 g/L[1] |

| Dimethylformamide (DMF) | Not Specified | Slightly Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Pyridine | Not Specified | Slightly Soluble[1] |

| Alcohols | Not Specified | Insoluble[1] |

| Ketones | Not Specified | Insoluble[1] |

| Hydrocarbons | Not Specified | Insoluble[1] |

| Esters | Not Specified | Insoluble[1] |

Stability of this compound

pH Stability: Azo dyes can be sensitive to pH changes. The stability of the azo bond is generally higher in neutral to slightly acidic or alkaline conditions. Extreme pH values can lead to the degradation of the dye molecule. For instance, studies on Reactive Red 195 have shown that pH plays a significant role in its degradation, with optimal degradation often observed under acidic conditions in the presence of catalysts.

Thermal Stability: this compound is generally stable under normal storage conditions.[2] However, like most organic dyes, it will decompose at elevated temperatures. The exact decomposition temperature for this compound is not specified in the available literature.

Photostability: Azo dyes are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) and visible light. This can lead to the fading of the color and the formation of degradation products. Photocatalytic degradation studies on Reactive Red 195 have demonstrated its susceptibility to degradation under UV-A irradiation.

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a dye like this compound is the shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a shaking incubator or water bath at a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to further separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter.

-

Quantification: Dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-established calibration curve. Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. The solubility is expressed as g/L or mg/mL.

Assessment of Stability

Stability testing is performed to understand how the quality of the dye varies over time under the influence of various environmental factors.

Objective: To evaluate the stability of this compound under specific conditions of pH, temperature, and light exposure.

Materials:

-

A stock solution of this compound of known concentration

-

Buffers of various pH values

-

Temperature-controlled chambers or ovens

-

A photostability chamber with a controlled light source (e.g., Xenon lamp)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound in the desired solvent and at the desired pH.

-

Exposure to Stress Conditions:

-

pH Stability: Store the solutions at different pH values (e.g., acidic, neutral, alkaline) at a constant temperature.

-

Thermal Stability: Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose the solutions to a controlled light source in a photostability chamber. A control sample should be kept in the dark at the same temperature.

-

-

Sample Analysis: At specified time intervals, withdraw aliquots from each sample.

-

Quantification of Degradation: Analyze the samples using a suitable analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance at the λmax. A decrease in absorbance indicates degradation.

-

HPLC: Use a stability-indicating HPLC method to separate the parent dye from its degradation products. The decrease in the peak area of the parent dye and the appearance of new peaks corresponding to degradation products can be monitored over time.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, degradation kinetics (e.g., half-life) can be determined.

Mandatory Visualization

References

Spectrophotometric Properties of Acid Red 195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of Acid Red 195 (C.I. 18760), an anionic azo dye also known by its synonyms Mordant Red 7 and Eriochrome Red B. This document summarizes its chemical identity, key spectrophotometric parameters, and detailed experimental protocols for its analysis.

Core Properties of this compound

This compound is a synthetic dye with the chemical formula C₂₀H₁₅N₄NaO₅S and a molecular weight of 446.4 g/mol .[1] Its primary applications are in the textile industry for dyeing materials such as wool, silk, and nylon, and it is also used as a colorant in cosmetics.[2][3][4] The vibrant color of this compound is attributed to the presence of an azo bond (-N=N-) within its complex aromatic structure.[2]

Quantitative Spectrophotometric Data

The following table summarizes the available quantitative spectrophotometric data for this compound. It is important to note that comprehensive data across a range of solvents is limited in publicly available literature.

| Parameter | Value | Solvent/Conditions |

| Maximum Absorbance (λmax) | 490 nm | Acidic aqueous solution (pH 1.5-2) |

| Molar Extinction Coefficient (ε) | 3971.67 M⁻¹cm⁻¹ | At 490 nm in acidic aqueous solution |

| Absorbance Peak | 210 nm | Not specified |

Data sourced from a study on Mordant Red 7, a synonym for this compound.

Experimental Protocols for Spectrophotometric Analysis

The following section details the methodologies for the preparation of this compound solutions and the subsequent spectrophotometric analysis.

Solution Preparation

Objective: To prepare a stock solution and working standards of this compound for UV-Vis analysis.

Materials:

-

This compound powder

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound powder. Dissolve the powder in a small amount of deionized water in a volumetric flask of appropriate size. Once dissolved, dilute to the mark with deionized water to achieve a desired stock concentration (e.g., 1000 mg/L or 1 mM).

-

Working Solution Preparation: Prepare a series of working solutions of desired concentrations by diluting the stock solution with deionized water or the specific solvent being investigated.[2] For quantitative analysis, it is recommended to prepare a series of standards to create a calibration curve.

UV-Vis Spectrophotometric Measurement

Objective: To determine the absorption spectrum and measure the absorbance of this compound solutions.

Instrumentation:

-

UV-Vis Spectrophotometer (double beam or single beam)

-

Quartz cuvettes (1.0 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Wavelength Scan:

-

Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.

-

Fill a second quartz cuvette with a diluted solution of this compound and place it in the sample beam.

-

Perform a wavelength scan over a desired range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Absorbance Measurement:

-

Set the spectrophotometer to the predetermined λmax (e.g., 490 nm for acidic aqueous solutions).

-

Zero the instrument with the solvent blank.

-

Measure the absorbance of each of the prepared working solutions.

-

-

Data Analysis:

-

For quantitative analysis, plot a calibration curve of absorbance versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.

Caption: Workflow for the spectrophotometric analysis of this compound.

References

The Mechanism of Acid Dyes in Biological Staining: A Technical Overview

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific use and mechanism of action of Acid Red 195 in biological staining applications. The following guide provides an in-depth overview of the general principles governing the action of acid dyes in histological and cytological preparations, drawing on established knowledge of commonly used acid stains. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the application of anionic dyes for tissue visualization.

Introduction to Acid Dyes in Biological Staining

Acid dyes are anionic compounds that carry a net negative charge, typically conferred by sulfonic acid (-SO₃H) or carboxylic acid (-COOH) functional groups. In biological staining, their primary utility lies in their affinity for positively charged components within cells and tissues. Under acidic staining conditions, proteins and other macromolecules with abundant amino groups (-NH₂) become protonated (-NH₃⁺), creating cationic sites that readily bind the anionic dye molecules through electrostatic interactions. This fundamental principle allows for the visualization of various cellular and extracellular structures, most notably cytoplasm, muscle, collagen, and red blood cells.

Core Mechanism of Action: Electrostatic Interactions

The foundational mechanism of staining with acid dyes is the electrostatic attraction between the negatively charged dye anions and the positively charged tissue components. The strength and specificity of this binding are influenced by several factors:

-

pH of the Staining Solution: A low pH (acidic environment) is crucial. It increases the number of protonated amino groups on tissue proteins, thereby enhancing their positive charge and affinity for the anionic dye.

-

Molecular Size and Charge of the Dye: The size and net charge of the dye molecule can influence its ability to penetrate the tissue and bind to specific structures. Dyes with higher molecular weights may be excluded from denser tissues.

-

Tissue Porosity and Permeability: The physical characteristics of the tissue, such as its density and the presence of cross-linked proteins, can affect dye penetration and staining patterns.

This interaction is a reversible, non-covalent binding, which allows for differentiation steps where the dye can be selectively removed from certain tissue components.

Quantitative Data on Acid Dye Staining

While specific quantitative data for this compound in a biological context is unavailable, the following table summarizes typical parameters for a commonly used acid dye, Acid Fuchsin, often employed in trichrome staining methods to highlight collagen.

| Parameter | Typical Value/Range | Purpose in Staining Protocol |

| Dye Concentration | 0.1% - 1.0% (w/v) in aqueous solution or with a mordant | Controls the intensity of the stain. |

| pH of Staining Solution | 2.5 - 3.5 | Ensures protonation of tissue proteins for optimal dye binding. |

| Staining Time | 5 - 15 minutes | Duration is optimized to achieve desired staining intensity without overstaining. |

| Differentiation Agent | Acetic Acid (e.g., 1%) or Phosphotungstic/Phosphomolybdic Acid | Selectively removes the dye from less densely charged components, enhancing contrast. |

Experimental Protocol: A Generalized Acid Dye Staining Procedure (Based on Trichrome Principles)

This protocol provides a generalized workflow for staining connective tissue with an acid dye.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Weigert's Iron Hematoxylin (for nuclear counterstaining)

-

Acid Dye Solution (e.g., 0.5% Acid Fuchsin in 1% acetic acid)

-

Differentiating Solution (e.g., 1% Phosphomolybdic Acid)

-

Counterstain (e.g., 1% Aniline Blue in 1% acetic acid)

-

1% Acetic Acid solution

-

Graded alcohols for dehydration

-

Xylene or xylene substitute for clearing

-

Mounting medium and coverslips

Procedure:

-

Nuclear Staining: Stain the rehydrated sections with Weigert's Iron Hematoxylin for 10 minutes. Wash in running tap water.

-

Primary Acid Dye Staining: Immerse slides in the Acid Dye Solution for 5-10 minutes. This will stain cytoplasm, muscle, and collagen.

-

Rinse: Briefly rinse with distilled water.

-

Differentiation: Place slides in the Differentiating Solution for 10-15 minutes. This step removes the acid dye from the collagen fibers.

-

Counterstaining: Without rinsing, transfer the slides directly to the Counterstain solution for 5-10 minutes. This will stain the collagen.

-

Dehydration and Clearing: Briefly rinse in 1% acetic acid, then dehydrate through graded alcohols, clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Blue/Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

Visualizing the Staining Mechanism and Workflow

The following diagrams illustrate the core concepts of acid dye staining.

Caption: Mechanism of Acid Dye Staining.

Navigating the Unknowns: A Technical Health and Safety Guide to Acid Red 195 for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Acid Red 195 (CAS Nos. 12220-24-5, 93050-79-4), also known as Reactive Red 195. In a laboratory setting, particularly within research and drug development, a thorough understanding of a compound's safety profile is paramount. This document synthesizes the existing data, highlights significant data gaps, and offers guidance on appropriate safety protocols.

Health and Safety Data Summary

The available toxicological data for this compound is limited. While a definitive quantitative assessment of its toxicity is not currently possible due to the absence of key studies, some hazard classifications have been made. It is crucial for laboratory personnel to handle this substance with care, adhering to the precautionary statements outlined in the safety data sheets (SDS).

GHS Hazard Classification

One available Safety Data Sheet classifies this compound (under the name Reactive Red 195) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The following table summarizes these classifications.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | 5 | H303 | May be harmful if swallowed |

| Acute Toxicity (Inhalation) | 5 | H333 | May be harmful if inhaled |

| Serious Eye Damage/Eye Irritation | 2B | H320 | Causes eye irritation |

| Skin Corrosion/Irritation | 3 | H316 | Causes mild skin irritation |

It is important to note that other SDS sources state that this compound is not classified as a hazardous substance.[2] Given this discrepancy, a conservative approach to handling is recommended.

Quantitative Toxicological Data

A significant finding from a review of available safety literature is the absence of quantitative toxicological data for this compound. The following table reflects the current data availability for key toxicological endpoints.

| Endpoint | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | No data available | - | Oral | [1][3][4] |

| LD50 (Lethal Dose, 50%) | No data available | - | Dermal | [1][3][4] |

| LC50 (Lethal Concentration, 50%) | No data available | - | Inhalation | [1][3][4] |

| Skin Irritation (Animal) | No data available | - | Dermal | [1] |

| Eye Irritation (Animal) | No data available | - | Ocular | [1] |

The lack of this fundamental data necessitates the adoption of stringent safety measures to minimize exposure.

Potential Health Effects and First Aid

Potential Symptoms:

-

Ingestion: May cause nausea, vomiting, and diarrhea.[1]

-

Inhalation: May cause respiratory tract irritation.[5]

-

Eye Contact: Causes eye irritation.[1]

First Aid Measures:

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, consult a physician.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not publicly available, the hazard classifications provided in the SDS would have been determined by standardized methodologies. The following are descriptions of the likely experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD Guideline 439)

This in vitro method is used to assess the skin irritation potential of a chemical.[6][7]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[7]

-

Procedure: The test chemical is applied topically to the surface of the skin tissue model.[6]

-

Exposure: The exposure period is typically up to 60 minutes.[8]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay, most commonly the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a blue formazan salt.[7][8]

-

Data Interpretation: The amount of formazan produced is proportional to the percentage of viable cells. A chemical is classified as a skin irritant if it reduces the mean tissue viability below a defined threshold (typically ≤ 50%) compared to a negative control.[6][8]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This guideline describes the procedure for determining the potential of a substance to cause eye irritation or serious eye damage.[9][10][11]

Methodology:

-

Test System: Historically, this test has been conducted using albino rabbits.[11] However, a weight-of-the-evidence approach, including in vitro methods, is now strongly encouraged to reduce animal testing.[9][10]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[11]

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[11]

-

Data Interpretation: The severity of the ocular reactions is scored and evaluated. The reversibility of the lesions is a key factor in classification. Irritation is considered reversible within 21 days, while serious eye damage may be irreversible.[12]

Biodegradation and Toxicity of Metabolites

Research into the environmental fate of this compound has shown that it can be biodegraded by certain microorganisms. A study on the decolorization and degradation of Reactive Red 195-A by Staphylococcus hominis indicated that the dye is broken down into smaller aromatic compounds.[13] Importantly, toxicity studies (phytotoxicity, microtoxicity, and cytotoxicity) revealed that the resulting metabolites are less toxic than the parent dye.[13] This suggests that from an environmental and health perspective, the breakdown products may pose a lower risk.

Laboratory Handling and Safety Workflows

Given the limited toxicological data, a cautious and well-documented approach to handling this compound in the laboratory is essential. The following diagrams illustrate key logical workflows.

Conclusion and Recommendations

The available health and safety data for this compound is incomplete, particularly concerning quantitative toxicological endpoints. The existing GHS classification suggests that it should be handled as a substance that can cause mild skin and eye irritation, and may be harmful if swallowed or inhaled. The lack of comprehensive data necessitates a conservative approach to laboratory safety. All personnel should be thoroughly familiar with the information provided in the Safety Data Sheet and adhere to strict protocols to minimize exposure. The use of appropriate personal protective equipment, including safety goggles, gloves, and lab coats, is mandatory. All handling of the solid material should be conducted in a manner that avoids dust generation, preferably within a certified chemical fume hood. While research indicates that the biodegradation products of this compound may be less toxic, this does not mitigate the handling risks of the parent compound. Until more definitive toxicological data becomes available, treating this compound with a high degree of caution is the most responsible course of action for ensuring the health and safety of laboratory professionals.

References

- 1. spectracolors.com [spectracolors.com]

- 2. REACTIVE RED 195|93050-79-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C20H15N4NaO5S | CID 135482781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iivs.org [iivs.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. jacvam.go.jp [jacvam.go.jp]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. researchgate.net [researchgate.net]

Unveiling the History and Synthesis of C.I. Acid Red 195: A Technical Guide

A deep dive into the discovery, synthesis, and chemical properties of C.I. Acid Red 195, also known by its various synonyms including C.I. Mordant Red 7 and Eriochrome Red B. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this historically significant monoazo dye.

C.I. This compound, a synthetic dye belonging to the monoazo class, holds the Colour Index Number 18760 and the CAS registry number 12220-24-5. While the precise date of its discovery remains elusive in readily available literature, its chemical structure and synthesis method place its origins in the late 19th or early 20th century, following the discovery of pyrazolones in 1883 by Ludwig Knorr. Pyrazolone groups are key components in a sub-family of azo dyes known as azopyrazolones, which are recognized for producing vibrant colors.[1] The dye is also widely identified as C.I. Mordant Red 7 (CAS 3618-63-1) and Eriochrome Red B, names that are often used interchangeably in scientific and industrial contexts.[2]

Chemical Identity and Properties

C.I. This compound is chemically identified as Sodium 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulphonate.[2] As a mordant dye, its application often involves the use of a metallic salt, such as chromium, to form a stable, insoluble metal-complex lake on the substrate, which enhances the fastness of the color.[2]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18760 |

| CAS Number | 12220-24-5 |

| Synonyms | C.I. Mordant Red 7, Eriochrome Red B |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S |

| Molecular Weight | 446.41 g/mol |

| Appearance | Blueish-red powder |

| Solubility | Soluble in water (yellow to brown-light red solution), slightly soluble in ethanol and acetone, insoluble in other organic solvents. |

Historical Context and Discovery

The development of C.I. This compound is intrinsically linked to the broader history of azo dyes, which began with their discovery in the mid-19th century. These synthetic colorants revolutionized the textile industry by providing a wide spectrum of vibrant and fast colors that were not available from natural sources.

The synthesis of pyrazolones by Ludwig Knorr in 1883 was a pivotal moment that opened the door for the creation of a new class of azo dyes.[1] These pyrazolone-based dyes, including C.I. This compound, became commercially important for their dyeing properties. While the exact first synthesis of C.I. This compound is not definitively documented in the available resources, its widespread use and multiple synonyms suggest its importance in the historical dye landscape. The name "Eriochrome" may indicate a historical connection to the chemical company J.R. Geigy A.G., which was known for its "Erio" brand of dyes.

Synthesis and Experimental Protocols

The synthesis of C.I. This compound is a classic example of an azo coupling reaction, a fundamental process in the manufacturing of azo dyes. The process involves two primary steps: diazotization and coupling.

Experimental Protocol for the Synthesis of C.I. This compound

Step 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

-

Dissolve a molar equivalent of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a molar equivalent of a cold, aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

-

Stir the mixture for a period to ensure the complete formation of the diazonium salt. The presence of nitrous acid can be checked with starch-iodide paper.

Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Dissolve a molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a weakly alkaline solution (e.g., sodium carbonate or sodium hydroxide solution).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cooled pyrazolone solution with constant stirring.

-

Maintain the temperature and alkaline pH to facilitate the coupling reaction.

-

The dye precipitates out of the solution upon completion of the reaction.

-

The precipitated C.I. This compound is then filtered, washed with a salt solution to aid in precipitation (salting out), and dried.[2]

The overall synthesis can be visualized in the following workflow diagram.

Signaling Pathway and Logical Relationships

The synthesis of C.I. This compound is a direct chemical process and does not involve biological signaling pathways. The logical relationship of the synthesis is a sequential two-step reaction as depicted in the diagram below.

Conclusion

C.I. This compound, a pyrazolone-based monoazo mordant dye, represents a significant class of synthetic colorants that emerged from the advances in organic chemistry in the late 19th century. While the specific historical details of its initial discovery are not fully elucidated, its well-defined chemical structure and synthesis pathway provide a clear understanding of its chemical nature. This technical guide serves as a foundational resource for professionals in research and development, offering a concise yet in-depth overview of this important dye. Further historical research into the archives of dye manufacturers of the era may yet reveal the precise origins of this vibrant red colorant.

References

A Technical Guide to Research-Grade Acid Red 195: Purity, Quality, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Red 195. It includes detailed analytical methodologies, data presentation in structured tables, and visualizations of experimental workflows and a hypothetical signaling pathway to support its application in a research context.

Introduction to this compound

This compound, also known as Reactive Red 195, is a sulfonated monoazo dye. While its primary industrial applications are in the textile and cosmetic industries, its chemical properties may be of interest to researchers in various fields, including toxicology, environmental science, and as a potential molecular probe, provided its purity and quality are rigorously controlled. For research applications, the consistency and purity of such reagents are paramount to ensure the validity and reproducibility of experimental results.

Purity and Quality Specifications

Unlike industrial-grade dyes where color intensity and fastness are the primary concerns, research-grade this compound requires a more stringent set of specifications. These include high purity, a well-defined impurity profile, and consistency between batches. While a universally accepted "research-grade" standard for this compound is not formally established, this guide proposes a set of specifications based on common practices for high-purity laboratory chemicals.

Table 1: Proposed Quality Specifications for Research-Grade this compound

| Parameter | Specification | Test Method(s) |

| Appearance | Fine, dark red to brown powder | Visual Inspection |

| Identity | Conforms to the reference spectrum | FTIR, UV-Vis Spectroscopy |

| Purity (Dye Content) | ≥ 98% | HPLC, UV-Vis Spectroscopy, Titration |

| Moisture Content | ≤ 2.0% | Karl Fischer Titration |

| Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |

| Heavy Metals | ||

| Lead (Pb) | ≤ 10 ppm | ICP-MS or AAS |

| Arsenic (As) | ≤ 3 ppm | ICP-MS or AAS |

| Mercury (Hg) | ≤ 1 ppm | ICP-MS or AAS |

| Cadmium (Cd) | ≤ 1 ppm | ICP-MS or AAS |

| Related Substances | Report individual impurities | HPLC, LC-MS |

| Unreacted Starting Materials | ≤ 0.5% | HPLC, LC-MS |

| Side-Reaction Products | ≤ 1.0% | HPLC, LC-MS |

Experimental Protocols for Quality Control

The following are detailed methodologies for the key experiments cited in the quality specifications table.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to separate and quantify the main dye component from its impurities.

-

Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 20 mM Ammonium acetate in water, pH 6.5

-

B: Acetonitrile

-

-

Gradient:

Time (min) % A % B 0 95 5 25 40 60 30 40 60 35 95 5 | 40 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 542 nm (for this compound) and a broader range (e.g., 200-700 nm) for impurity detection.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the dye in the initial mobile phase to a concentration of approximately 50 µg/mL.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard if available, or as a percentage of the main peak area.

UV-Vis Spectrophotometry for Identity and Dye Content

This technique is used for rapid identification and estimation of dye concentration.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: Deionized water.

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Perform a serial dilution to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 1.0).

-

Scan the sample from 200 to 800 nm to obtain the full absorbance spectrum.

-

-

Analysis:

-

Identity: The spectrum should exhibit a maximum absorbance (λmax) at approximately 542 nm.[1] The shape of the spectrum should be compared to a reference standard.

-

Dye Content: The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The dye content is then calculated by comparing the measured concentration to the expected concentration.

-

Fourier Transform Infrared (FTIR) Spectroscopy for Identity

FTIR provides a molecular fingerprint of the compound, confirming its identity.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dye sample, or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key functional group vibrations to look for include those associated with azo bonds (-N=N-), sulfonate groups (S=O), and aromatic rings.

Karl Fischer Titration for Moisture Content

This is a standard method for the accurate determination of water content.

-

Instrumentation: A Karl Fischer titrator.

-

Reagent: Karl Fischer reagent.

-

Procedure:

-

Accurately weigh a suitable amount of the dye sample.

-

Introduce the sample into the titration vessel.

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

-

Analysis: The instrument software will calculate the percentage of water in the sample.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

References

Methodological & Application

Application Notes and Protocols for Acid Red 195 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 195, also known as Reactive Red 195, is a water-soluble anionic dye belonging to the single azo class.[1][2] While extensively used in the textile industry for cellulose fabric dyeing, its application in histological staining is not well-documented in standard literature.[1][3] However, based on the fundamental principles of acid dye chemistry and established histological protocols, this compound can theoretically be employed as a cytoplasmic counterstain, particularly in trichrome-type staining methods.[4][5]

Acid dyes, in an acidic solution, carry a net negative charge and bind to positively charged (acidophilic or cationic) tissue components, primarily proteins in the cytoplasm, muscle, and connective tissue.[4][6] This electrostatic interaction allows for the visualization of these structures in contrast to the nucleus, which is typically stained with a basic dye like hematoxylin.[4][6] The intensity of staining with acid dyes is pH-dependent, with an acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.[4]

This document provides a theoretical protocol for the use of this compound as a histological stain, based on general procedures for other acid dyes. Researchers should consider this a starting point for optimization in their specific applications.

Data Presentation

| Property | This compound (Reactive Red 195) | Acid Fuchsin | Biebrich Scarlet |

| C.I. Number | Not specified for histology | 42685 | 26905 |

| Chemical Class | Single Azo[1] | Triphenylmethane | Azo Dye |

| Molecular Formula | C₃₁H₁₉ClN₇Na₅O₁₉S₆[1] | C₂₀H₁₇N₃Na₂O₉S₃ | C₂₂H₁₄N₄Na₂O₇S₂ |

| Molecular Weight | 1136.32 g/mol [1] | 585.54 g/mol | 548.53 g/mol |

| Color | Bluish-Red[1] | Deep Red to Magenta | Vibrant Scarlet |

| Solubility in Water | High (>100 g/L at 50°C)[2] | Soluble | Soluble |

Experimental Protocols

The following protocols are generalized and should be optimized for specific tissue types and desired staining outcomes.

Protocol 1: Proposed Hematoxylin and this compound Staining

This protocol outlines a standard procedure for nuclear staining with hematoxylin followed by cytoplasmic counterstaining with a proposed this compound solution.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Harris' Hematoxylin solution

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute (or other bluing agent)

-

Proposed this compound Staining Solution (0.5% - 1.0% w/v):

-

This compound: 0.5 g - 1.0 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 0.5 ml (to achieve an acidic pH)

-

-

Graded alcohols (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes of 5 minutes each).

-

Transfer to 100% Alcohol (2 changes of 3 minutes each).

-

Transfer to 95% Alcohol (2 changes of 3 minutes each).

-

Transfer to 70% Alcohol (3 minutes).

-

Rinse in running tap water.[4]

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-15 minutes.[4]

-

Wash in running tap water for 1-5 minutes.[4]

-

Differentiate in 1% Acid Alcohol for a few seconds (dip until cytoplasm is pale pink).[4]

-

Wash in running tap water.[4]

-

Blue in Scott's Tap Water Substitute for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

This compound Counterstaining:

-

Dehydration, Clearing, and Mounting:

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Keratin: Shades of Red

-

Collagen: Potentially a lighter shade of red or pink

Protocol 2: Proposed Use of this compound in a Masson-Type Trichrome Stain

This theoretical protocol suggests how this compound might be incorporated into a multi-step trichrome staining procedure to differentiate muscle from collagen.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Bouin's fluid (optional mordant)

-

Weigert's Iron Hematoxylin

-

Proposed this compound Staining Solution (as in Protocol 1)

-

Phosphomolybdic/Phosphotungstic Acid Solution (e.g., 5% aqueous solution)

-

Aniline Blue or Light Green SF (counterstain for collagen)

-

1% Acetic Acid

-

Graded alcohols and Xylene

-

Permanent mounting medium

Procedure:

-

Deparaffinization, Rehydration, and Mordanting:

-

Deparaffinize and rehydrate sections as in Protocol 1.

-

(Optional) Mordant in Bouin's fluid at 56°C for 1 hour for improved staining, then wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's Iron Hematoxylin for 10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

-

Cytoplasmic and Muscle Staining:

-

Immerse in the proposed this compound solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation and Collagen Mordanting:

-

Treat with Phosphomolybdic/Phosphotungstic Acid solution for 5-10 minutes. This step is intended to decolorize the collagen.[3]

-

Rinse briefly in distilled water.

-

-

Collagen Staining:

-

Stain with Aniline Blue or Light Green SF solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation and Dehydration:

-

Differentiate in 1% Acetic Acid for 1-3 minutes.

-

Dehydrate quickly through graded alcohols.

-

Clear in Xylene and mount.

-

Expected Results:

-

Nuclei: Black/Dark Blue

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue or Green (depending on the counterstain used)

Mandatory Visualization

Caption: General workflow for histological staining.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 6. columbia.edu [columbia.edu]

Application of Acid Red 195 as a Counterstain in H&E Staining: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield any established protocols or studies detailing the use of Acid Red 195 as a counterstain in routine Hematoxylin and Eosin (H&E) staining for histological applications. This compound is primarily documented as a reactive dye for textiles.[1][2] The following application notes and protocols are therefore based on the general principles of using acid dyes as counterstains in histology and are intended to serve as a guideline for researchers interested in exploring its potential use. Significant optimization and validation would be required to establish a reliable staining procedure.

Introduction to H&E Staining

Hematoxylin and Eosin (H&E) staining is the most widely used staining technique in histology and histopathology.[3][4][5] This method utilizes two dyes, hematoxylin and eosin, to differentially stain various cellular components. Hematoxylin, a basic dye, stains acidic structures such as the cell nucleus a purplish-blue.[6][7] Eosin, an acidic dye, counterstains basic structures like the cytoplasm and extracellular matrix in varying shades of pink and red.[6][7] This provides a clear differentiation between the nucleus and cytoplasm, enabling the visualization of tissue morphology and cellular details.

Application Notes

The primary role of a counterstain in H&E staining is to provide a contrasting color to the nuclear stain (hematoxylin), allowing for the visualization of cytoplasmic and extracellular components. Eosin is the traditional and most common counterstain used for this purpose.

General Principles of Acid Dye Counterstaining:

Acid dyes are anionic, carrying a net negative charge. In a tissue section, these dyes are attracted to and bind with cationic (positively charged) components.[3] The primary targets for acid dyes in biological tissues are proteins in the cytoplasm, muscle fibers, and connective tissues, which contain amino groups that are positively charged at an acidic pH.[3] The intensity of staining with acid dyes is pH-dependent, with a more acidic environment generally enhancing the staining by increasing the positive charge of tissue proteins.[3]

Properties of this compound:

The available information on this compound indicates that it is a highly water-soluble brown powder that produces a colorful red-blue light shade.[1][2][8] Its high solubility is a favorable characteristic for preparing staining solutions.[1] However, its classification as a "reactive dye" in the textile industry suggests that it forms covalent bonds with fibers,[9] a mechanism that is different from the electrostatic interactions that govern traditional histological staining. This reactive nature might lead to overly intense and irreversible staining in tissue sections, which could be a significant drawback.

Considerations for Using this compound as a Counterstain:

Due to the lack of established protocols, the following factors would need to be carefully considered and optimized if experimenting with this compound as a histological counterstain:

-

Concentration: The optimal concentration of the dye would need to be determined to achieve appropriate staining intensity without obscuring cellular details.

-

pH of the Staining Solution: The pH of the this compound solution would likely need to be acidic to promote binding to tissue proteins.

-

Staining Time: The duration of exposure to the dye would need to be optimized to prevent over-staining.

-

Differentiation: A differentiation step, likely using a weak acid or alcohol, might be necessary to remove excess dye and achieve the desired contrast.[3]

-

Comparison with Eosin: Staining results with this compound should be compared to parallel sections stained with the standard H&E protocol to evaluate its performance in terms of staining quality, specificity, and diagnostic utility.

-

Safety: While some alternatives to eosin are explored for being bio-friendly,[4] the safety profile of this compound for laboratory use in histology is not documented. Appropriate safety precautions should be taken.

Experimental Protocols

The following is a proposed, generalized protocol for using an acid dye as a counterstain in a manner similar to Eosin. This protocol would require significant optimization for this compound.

Reagent Preparation:

-

Hematoxylin Solution (Harris' or Mayer's): Use a commercially available or standard laboratory preparation.

-

Acid Alcohol (0.5-1%): 0.5-1 mL of Hydrochloric Acid in 100 mL of 70% Ethanol.

-

Bluing Solution: Scott's tap water substitute or a weak alkaline solution (e.g., 0.2% ammonia water).

-

Proposed this compound Staining Solution (Starting Point):

-

This compound: 0.5 - 1.0 g

-

Distilled Water: 100 mL

-

Glacial Acetic Acid: 0.5 mL (to acidify the solution)

-

Note: This is a hypothetical formulation and will require optimization.

-

Staining Procedure for Paraffin-Embedded Sections:

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Running tap water: 5 minutes.

-

-

Nuclear Staining:

-

Immerse in Hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol for a few seconds (quick dips).

-

Wash in running tap water for 1-5 minutes.

-

Blue in Scott's tap water substitute or weak alkaline solution for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with this compound (Experimental):

-

Immerse in the prepared this compound solution for 1-5 minutes (staining time to be optimized).

-

Rinse briefly in distilled water.

-

-

Dehydration and Clearing:

-

95% Ethanol: 2 changes, 1 minute each.

-

100% Ethanol: 2 changes, 2 minutes each.

-

Xylene: 2 changes, 5 minutes each.

-

-

Mounting:

-

Mount with a permanent mounting medium.

-

Data Presentation

Table 1: Components of Standard H&E Staining

| Reagent | Component | Function | Expected Result |

| Hematoxylin Solution | Hematoxylin | Primary Stain (Nuclear) | Stains cell nuclei purplish-blue. |

| Mordant (e.g., Aluminum salt) | Facilitates binding of hematoxylin to tissue. | ||

| Acid Alcohol | Hydrochloric Acid in Alcohol | Differentiation | Removes excess hematoxylin. |

| Bluing Solution | Weakly alkaline solution | Bluing | Turns the hematoxylin from reddish to a crisp blue/purple. |

| Eosin Solution | Eosin Y | Counterstain (Cytoplasmic) | Stains cytoplasm, connective tissue, and other basic structures in shades of pink and red. |

Table 2: Proposed Experimental Parameters for this compound as a Counterstain

| Parameter | Variable Range (to be optimized) | Purpose |

| This compound Concentration | 0.1% - 2.0% (w/v) | To achieve desired staining intensity. |

| pH of Staining Solution | 4.0 - 6.0 | To optimize electrostatic binding to tissue proteins. |

| Staining Time | 30 seconds - 10 minutes | To control the degree of staining. |

| Differentiation Agent | 70-95% Ethanol or weak acid | To remove excess stain and improve contrast. |

| Differentiation Time | Quick dips to 1 minute | To achieve the desired level of differentiation. |

Mandatory Visualization

Caption: Experimental workflow for H&E-type staining using this compound as a counterstain.

References

- 1. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring a safer alternative to eosin in soft tissue staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ojs.uajy.ac.id [ojs.uajy.ac.id]

- 7. Safe Food Coloring Agent as an Alternative to Eosin Stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Page loading... [guidechem.com]

Application Notes and Protocols for Collagen Staining in Tissue Samples Utilizing an Acid Red Dye

Topic: Utilization of an Acid Red Dye for the Specific Staining and Quantification of Collagen in Histological Tissue Samples.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development engaged in the histological analysis of tissue samples.

Introduction: The visualization and quantification of collagen are critical in various research areas, including fibrosis, wound healing, and tissue engineering. Acid dyes, due to their affinity for the basic amino acid residues in collagen, are widely employed for this purpose. While various acid red dyes exist, Picrosirius Red staining, which utilizes the acid dye Sirius Red F3B (Direct Red 80), has become the gold standard for the specific and sensitive detection of collagen fibers.[1][2] This method, particularly when combined with polarized light microscopy, allows for the differentiation of collagen types and provides a robust platform for quantitative analysis.[1]

Principle of Staining

Picrosirius Red is a strong anionic dye containing sulfonic acid groups. These groups form strong electrostatic interactions with the basic amino acids, such as lysine and arginine, which are abundant in collagen molecules.[1][3] The elongated structure of the Sirius Red molecules aligns in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[1][4] This enhanced birefringence results in a spectrum of colors, from green to red, which can be correlated with the thickness and organization of the collagen fibers.[4][5]

Comparative Analysis of Collagen Staining Methods

Several histological stains are available for collagen detection. The choice of method often depends on the specific research question, the need for quantification, and the available imaging modalities.

| Staining Method | Principle | Specificity for Collagen | Suitability for Quantification | Notes |

| Picrosirius Red | Anionic dye (Sirius Red) in a picric acid solution binds to basic amino groups in collagen, enhancing birefringence.[1][6] | High, especially with polarized light microscopy.[1][6] | Excellent, particularly with polarized light for fiber thickness and density analysis.[7] | Considered the standard for quantitative collagen assessment.[1] |

| Masson's Trichrome | A multi-step method using three different anionic dyes to differentiate collagen from muscle and cytoplasm.[6][8] | Good, but can also stain other acidophilic structures.[6] | Moderate; less specific than Picrosirius Red, making precise quantification more challenging. | Stains collagen blue or green, muscle and cytoplasm red, and nuclei black.[8] |

| Van Gieson's Stain | A mixture of picric acid and acid fuchsin that differentially stains collagen and other tissues.[6] | Moderate; it stains collagen but also other connective tissues.[6] | Limited; generally used for qualitative assessment. | Stains collagen red/pink, nuclei blue/black, and other tissues yellow.[9] |

Experimental Protocols

Protocol 1: Picrosirius Red Staining for Collagen Visualization

This protocol provides a standard procedure for staining collagen in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Picrosirius Red Solution (0.1% w/v Sirius Red F3B in saturated aqueous picric acid)

-

Weigert's Iron Hematoxylin (for nuclear counterstaining, optional)

-

0.5% Acetic Acid Solution

-

Ethanol (graded series: 70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

-

Rinse in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash in running tap water.

-

-

Picrosirius Red Staining:

-

Immerse slides in the Picrosirius Red solution for 60 minutes.[10] This extended incubation time allows for equilibrium staining.

-

-

Rinsing and Dehydration:

-

Rinse slides in two changes of 0.5% acetic acid solution.

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Mount coverslips using a resinous mounting medium.

-

Expected Results:

-

Bright-field Microscopy: Collagen fibers will appear red, with the background (cytoplasm, muscle) appearing yellow. Nuclei, if counterstained, will be black or dark blue.[5][10]

-

Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence. Thicker, more organized fibers (Type I collagen) will appear yellow to red, while thinner, less organized fibers (Type III collagen) will appear green.[4][5]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Picrosirius Red Staining

Caption: Workflow for Picrosirius Red Staining of Tissue Sections.

Mechanism of Picrosirius Red Staining

Caption: Mechanism of Collagen Staining by Picrosirius Red.

Quantitative Data Summary

Quantitative analysis of collagen staining is most accurately performed using digital image analysis of Picrosirius Red-stained sections under polarized light.[6] The birefringence colors can be used to quantify the relative amounts of different collagen fiber types.

| Parameter | Method of Quantification | Expected Outcome |

| Total Collagen Content | Image analysis software (e.g., ImageJ) to measure the area of red-stained fibers relative to the total tissue area in bright-field images. | Provides a percentage of collagen content in the tissue. |

| Collagen Fiber Thickness and Organization | Under polarized light, segmenting the image based on color (green for thin fibers, yellow/orange/red for thick fibers) and quantifying the area of each color. | Allows for the assessment of changes in collagen composition (e.g., fibrosis progression). |

| Collagen Fiber Alignment | Advanced image analysis techniques to measure the orientation and anisotropy of collagen fibers. | Useful for studying tissue mechanics and remodeling. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Staining | Insufficient staining time. | Ensure a 60-minute incubation in Picrosirius Red solution.[10] |

| Old or improperly prepared staining solution. | Prepare a fresh solution of Picrosirius Red in saturated picric acid. | |

| Non-specific Background Staining | Inadequate rinsing. | Ensure thorough rinsing in the acetic acid solution after staining. |

| Staining solution not saturated with picric acid. | Ensure the picric acid solution is saturated to prevent non-specific binding.[10] | |

| Fading of Stain | Washing with water after staining. | Avoid washing with water after the Picrosirius Red step; use the acidified water rinse.[10] |

| Mounting medium is not resinous. | Use a resinous mounting medium for long-term preservation of the stain. |

Disclaimer: The protocols and information provided are for research use only. Appropriate safety precautions should be taken when handling all chemicals. Researchers should optimize protocols for their specific tissues and experimental conditions.

References

- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]